

# 3-hydroxy-5-phenylpyrrole properties and characteristics

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## Compound of Interest

Compound Name: 3-Hydroxy-5-phenylpyrrole

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## In-Depth Technical Guide: 3-Hydroxy-5-phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and primary applications of **3-hydroxy-5-phenylpyrrole**. The information is intended for professionals in research and development who are interested in the chemical characteristics and established biological utility of this compound.

## Core Properties and Characteristics

**3-hydroxy-5-phenylpyrrole**, also known by the trivial name HOPPy, is a heterocyclic organic compound.<sup>[1][2]</sup> Its core structure consists of a pyrrole ring substituted with a hydroxyl group at the 3-position and a phenyl group at the 5-position. It is noted to be an air-sensitive compound that appears as light pink needles.<sup>[1]</sup> For stability, it should be stored at -20°C under an inert atmosphere.<sup>[1]</sup>

## Physical and Chemical Properties

The fundamental physical and chemical properties of **3-hydroxy-5-phenylpyrrole** are summarized below. This data is critical for its handling, characterization, and application in experimental settings.

Property	Value	Source
IUPAC Name	5-phenyl-1H-pyrrol-3-ol	[2]
Synonyms	HOPPy, 5-Phenyl-3-hydroxypyrrole	[1][2][3]
CAS Number	100750-40-1	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	[1][2][3]
Molecular Weight	159.18 g/mol	[1][2]
Appearance	Light pink needles	[1]
Melting Point	304-307 °C	[1]
Storage Conditions	-20°C, under inert atmosphere	[1]
Sensitivity	Air-sensitive	[1]

## Reactivity and Functionalization

The chemical structure of **3-hydroxy-5-phenylpyrrole** offers reactive sites for further modification. The hydroxyl group at the C-3 position can undergo oxidation to form a ketone using common oxidizing agents.[1] This position is also a key site for functionalization through esterification and acylation, which can be used to protect the hydroxyl group or to modulate the biological activity of resulting derivatives.[1]

## Biological Activity and Applications

The most significant and well-documented application of **3-hydroxy-5-phenylpyrrole** is in the field of clinical diagnostics as a key reagent for the detection of human leukocyte elastase (HLE).[1][4] HLE is an enzyme that serves as an important biomarker for conditions such as urinary tract infections.[1][4]

The compound itself is the hydrolytic analyte; in diagnostic tests, an ester derivative, typically the N-tosylalanine ester of **3-hydroxy-5-phenylpyrrole**, is used as the substrate for HLE.[1][4] The enzymatic cleavage of this ester by HLE releases the free **3-hydroxy-5-phenylpyrrole**.

This product then undergoes a diazo coupling reaction with a diazonium salt to produce a distinct purple azo dye, allowing for colorimetric detection and quantification.[1][4]

While the core compound's primary role is in this diagnostic reaction, the broader phenylpyrrole scaffold is found in molecules with a wide range of pharmacological properties, including antifungal, antibacterial, and anticancer activities.[2] For example, a related derivative, 1-acetyl-5-phenyl-1H-pyrrol-3-ylacetate (APPA), has been investigated as an aldose reductase inhibitor for the potential treatment of diabetic nephropathy. Other derivatives have been explored as 5-HT6 receptor inverse agonists and HIV-1 inhibitors.[2]

## Quantitative Biological Data

The primary quantitative data available for this compound relates to the kinetics of its ester derivative in the HLE assay. The enzymatic hydrolysis is the rate-limiting step in the detection reaction.

Substrate	Enzyme	k <sub>cat</sub> /K <sub>M</sub> (M <sup>-1</sup> s <sup>-1</sup> )	Conditions	Source
N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole	HLE	1.0 x 10 <sup>7</sup>	In the presence of decanol	[4]

## Experimental Protocols

### Synthesis of 3-Hydroxy-5-phenylpyrrole

The following protocol for the synthesis of **3-hydroxy-5-phenylpyrrole** is adapted from established patent literature. This method involves the base-catalyzed hydrolysis of an acetylated precursor.

Materials:

- N-acetyl-3-acetoxy-5-phenylpyrrole
- Methanol (MeOH), deoxygenated

- 2N Sodium Hydroxide (NaOH), deoxygenated and ice-cold
- Argon or other inert gas
- Methanol/dry-ice bath

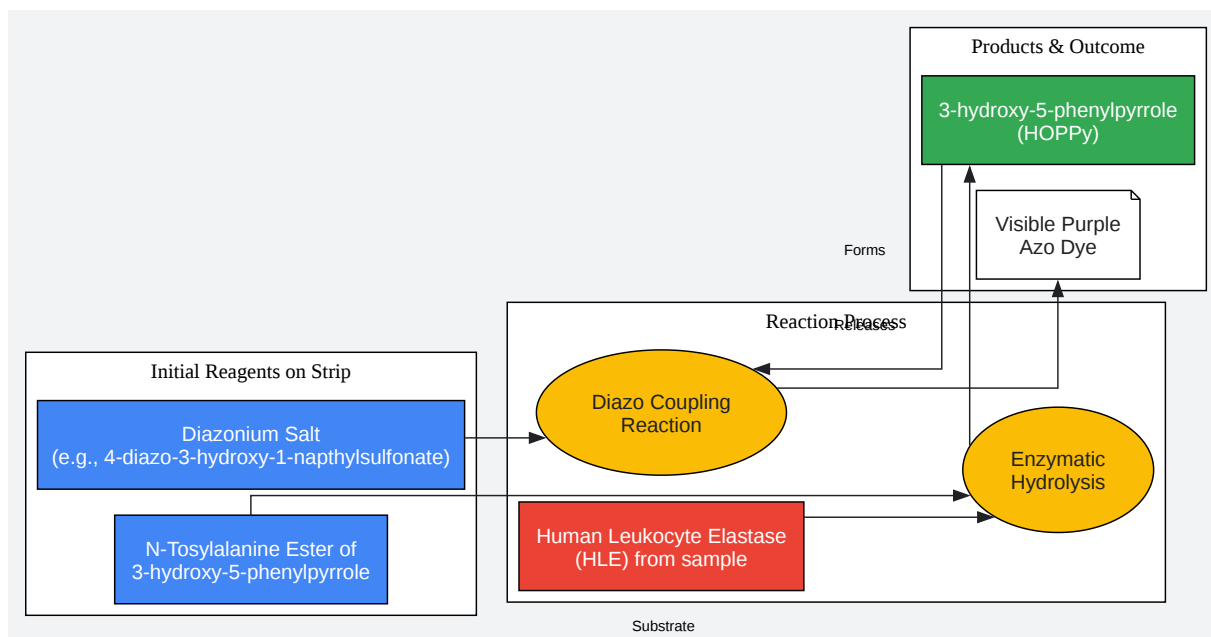
#### Procedure:

- A portion of finely divided N-acetyl-3-acetoxy-5-phenylpyrrole (e.g., 36.8 g, 0.15 mol) is deoxygenated by stirring under a flowing stream of argon for 10 minutes.[\[5\]](#)
- The deoxygenated solid is suspended in deoxygenated methanol (379 ml).[\[5\]](#)
- The suspension is cooled to -6 °C using a methanol/dry-ice bath while maintaining the inert atmosphere.[\[5\]](#)
- An ice-cold, deoxygenated solution of 2N NaOH (300 mL) is rapidly added to the cooled suspension.[\[5\]](#) The temperature of the reaction mixture will rise immediately (e.g., to 18 °C).[\[5\]](#)
- The reaction mixture becomes homogeneous within approximately 3 minutes.[\[5\]](#)
- As the mixture is allowed to cool, **3-hydroxy-5-phenylpyrrole** separates from the solution as fine crystals.[\[5\]](#)
- The crystals can then be collected by filtration, washed, and dried.

## Visualized Workflows and Pathways

### Diagnostic Workflow for Human Leukocyte Elastase (HLE) Detection

The following diagram illustrates the sequential workflow for the detection of HLE using an ester of **3-hydroxy-5-phenylpyrrole**, as employed in commercial reagent strips.



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Caption: Workflow for HLE detection using a **3-hydroxy-5-phenylpyrrole** ester.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)